Tankyrase-IN-2
Overview
Description
Tankyrase-IN-2 is an inhibitor of the tankyrases TNKS1 and TNKS2 . It is selective for TNKS1 and TNKS2 over a panel of 10 additional poly (ADP-ribose) polymerases (PARPs) . Tankyrases, also known as tankyrase 1, is an enzyme that in humans is encoded by the TNKS gene . It inhibits the binding of TERF1 to telomeric DNA .
Chemical Reactions Analysis
Tankyrases are involved in various cellular functions, such as telomere homeostasis, Wnt/β-catenin signaling, glucose metabolism, and cell cycle progression . In these processes, Tankyrases regulate the interactions and stability of target proteins by poly (ADP-ribosyl)ation .
Scientific Research Applications
Cancer Treatment
Tankyrase, a member of the poly (ADP-ribose) polymerase family, mediates Wnt signal transduction and has emerged as a new molecular target for the therapy of different kinds of cancer . Inhibition of tankyrase has risen as an appealing strategy for the discovery of novel anticancer drugs .
Role in Wnt Signaling Pathway
Tankyrase plays a significant role in the Wnt signaling pathway. The Wnt/β-catenin signaling functions significantly in a wide scope of biological events, such as the upkeep of genomic stability, transcriptional control, energy metabolism, and apoptosis .
Role in Telomere Maintenance
Tankyrase was discovered as a positive regulator of telomerase due to its implication in the releasing from telomeres and degradation of TRF1 .
Role in Cell Cycle Homeostasis
Tankyrase enzymes participate in the process of poly-ADP-ribosylation of different target proteins which leads to ubiquitin-mediated proteasomal degradation. Their functions include cell cycle homeostasis, primarily in mitosis .
Role in Insulin Signaling
Tankyrase enzymes are also involved in insulin signaling, particularly GLUT4 translocation .
Antibody Development
Antibodies that detect Tankyrase 2 can be used in several scientific applications, including Western Blot, Immunocytochemistry, and Immunohistochemistry .
Mechanism of Action
Target of Action
Tankyrase-IN-2 is a selective, potent, and orally active inhibitor of tankyrase . Its primary targets are Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) . These enzymes belong to the poly (ADP-ribose) polymerase (PARP) family and participate in the process of poly-ADP-ribosylation of different target proteins . This leads to ubiquitin-mediated proteasomal degradation . Tankyrases are involved in the pathophysiology of many diseases, especially cancer .
Mode of Action
Tankyrase-IN-2 interacts with its targets, TNKS1 and TNKS2, and inhibits their activity . This results in the prevention of poly-ADP-ribosylation of different target proteins . The inhibition of this process disrupts the ubiquitin-mediated proteasomal degradation, thereby stabilizing the target proteins .
Biochemical Pathways
Tankyrases play a crucial role in several biochemical pathways. They are major activators of the Wnt/β-catenin signaling pathway . They mediate the poly-ADP-ribosylation (PARylation) of AXIN1 and AXIN2, two key components of the beta-catenin destruction complex . Poly-ADP-ribosylated target proteins are recognized by RNF146, which mediates their ubiquitination and subsequent degradation . This process is crucial for the regulation of the Wnt/β-catenin signaling pathway .
Pharmacokinetics
Tankyrase-IN-2 has been reported to have favorable physicochemical profile and pharmacokinetic properties . .
Result of Action
The inhibition of tankyrases by Tankyrase-IN-2 disrupts the Wnt/β-catenin signaling pathway . This can lead to the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment . Furthermore, tankyrases are also involved in insulin signaling, particularly GLUT4 translocation . Thus, the inhibition of tankyrases could potentially impact insulin signaling as well .
Action Environment
The action, efficacy, and stability of Tankyrase-IN-2 can be influenced by various environmental factors. It’s important to note that the effectiveness of Tankyrase-IN-2 can vary depending on the specific cellular environment and the presence of other interacting proteins .
Future Directions
properties
IUPAC Name |
6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-17(2,23)10-5-3-9(4-6-10)15-20-14-12(16(22)21-15)7-11(18)8-13(14)19/h3-8,23H,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBYLOWAINBPRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=O)N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tankyrase-IN-2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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